DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE
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Overview
Description
DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxybenzyl group and a butanedioate moiety. It is often studied for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group, such as the 4-methoxybenzyl group.
Formation of the Amide Bond: The protected amino group is then reacted with a suitable carboxylic acid derivative to form the amide bond.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-promoted reactions can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE
- DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE
Uniqueness
DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE is unique due to its specific structural features, such as the presence of the methoxybenzyl group and the butanedioate moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
dimethyl (2S)-2-[(4-methoxyphenyl)methylcarbamoylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-21-11-6-4-10(5-7-11)9-16-15(20)17-12(14(19)23-3)8-13(18)22-2/h4-7,12H,8-9H2,1-3H3,(H2,16,17,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJREVKHLAZML-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)N[C@@H](CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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